molecular formula C12H15N5O2 B2561515 5-Amino-1-benzyl-N-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 126537-84-6

5-Amino-1-benzyl-N-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2561515
CAS No.: 126537-84-6
M. Wt: 261.285
InChI Key: CUSDAMKGXYMJNC-UHFFFAOYSA-N
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Description

5-Amino-1-benzyl-N-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 5-Amino-1-benzyl-N-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Benzylation: The benzyl group is added through a benzylation reaction, often using benzyl chloride and a base.

    Hydroxyethylation: The hydroxyethyl group is introduced through an alkylation reaction using ethylene oxide or a similar reagent.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

5-Amino-1-benzyl-N-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

5-Amino-1-benzyl-N-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its triazole core, which is known for antifungal, antibacterial, and anticancer properties.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and other biochemical processes.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-1-benzyl-N-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The compound may also interfere with cellular pathways by binding to DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

5-Amino-1-benzyl-N-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:

    1,2,3-Triazole-4-carboxamide: Lacks the benzyl and hydroxyethyl groups, making it less hydrophobic and potentially less bioactive.

    5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide: Similar structure but without the hydroxyethyl group, which may affect its solubility and reactivity.

    5-Amino-1-benzyl-N-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide: Contains a methoxyethyl group instead of a hydroxyethyl group, which can influence its chemical properties and biological activity.

The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-amino-1-benzyl-N-(2-hydroxyethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c13-11-10(12(19)14-6-7-18)15-16-17(11)8-9-4-2-1-3-5-9/h1-5,18H,6-8,13H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSDAMKGXYMJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NCCO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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